L-741,741 hydrochloride
Description
Evolution of Dopamine (B1211576) Receptor Pharmacology and Subtype Classification
The journey to understanding the complexity of the dopaminergic system began with the initial classification of dopamine receptors into two primary families: D1-like and D2-like. news-medical.netannualreviews.org This initial distinction was based on their opposing effects on the intracellular second messenger molecule, cyclic AMP (cAMP). annualreviews.orgoup.com D1-like receptors (D1 and D5) were found to stimulate adenylyl cyclase, leading to an increase in cAMP levels, while D2-like receptors (D2, D3, and D4) inhibit this enzyme. nih.govresearchgate.net
The advent of molecular cloning techniques in the late 1980s revolutionized the field, revealing a greater diversity of dopamine receptor subtypes than previously anticipated. news-medical.netkarger.com This led to the identification of five distinct dopamine receptors in mammals: D1, D2, D3, D4, and D5. karger.comfrontiersin.org These receptors are all G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that play a crucial role in cellular signaling. news-medical.netoup.com
The D2-like subfamily, to which the D4 receptor belongs, is characterized by a long third intracellular loop and a short C-terminal tail. oup.com The genes encoding these receptors also contain several introns, distinguishing them structurally from the intronless D1-like receptor genes. oup.com This detailed classification has been instrumental in developing more specific pharmacological agents to probe the distinct physiological roles of each receptor subtype. frontiersin.org
Significance of Dopamine D4 Receptors in Central Nervous System Function
The dopamine D4 receptor is prominently expressed in several key areas of the brain, including the prefrontal cortex, hippocampus, amygdala, and hypothalamus. portico.orgbuffalo.edu This distribution suggests its involvement in a wide range of higher-order cognitive and emotional processes. nih.govuniprot.org
Research has increasingly pointed to the D4 receptor's critical role in:
Cognition and Attention: The D4 receptor is implicated in modulating cognitive functions such as attention, working memory, and executive function. acs.orgconsensus.app Its dysfunction has been linked to the cognitive deficits observed in conditions like schizophrenia and attention-deficit/hyperactivity disorder (ADHD). consensus.appnih.gov
Emotional Behavior: The D4 receptor's presence in the limbic system, particularly the amygdala, points to its involvement in regulating emotional responses, including fear and anxiety. nih.gov
Synaptic Plasticity: The D4 receptor acts as a modulator of synaptic transmission, influencing the activity of both glutamate (B1630785) and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, respectively. consensus.appnih.gov This modulation is crucial for learning and memory processes. nih.gov
Neuronal Signaling: The D4 receptor is responsible for neuronal signaling in the brain's mesolimbic system, which is integral to emotion and complex behavior. nih.govuniprot.org
The unique structural and functional properties of the D4 receptor, including its high degree of genetic polymorphism in humans, make it a compelling target for understanding the neurobiology of various neuropsychiatric disorders. nih.govfrontiersin.org
Positioning of L-741,741 Hydrochloride as a Selective Dopamine D4 Receptor Antagonist
The development of selective ligands has been paramount to dissecting the specific functions of the D4 receptor. This compound, with the chemical name 3-(4-Chlorophenyl)-4-methyl-5-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride, stands out as a potent and highly selective antagonist for the human dopamine D4 receptor. tocris.com
Its selectivity is a key attribute that makes it an invaluable research tool. Studies have demonstrated that L-741,741 has a significantly higher affinity for the D4 receptor compared to other dopamine receptor subtypes. portico.orgtocris.com This selectivity allows researchers to investigate the specific consequences of blocking D4 receptor activity without the confounding effects of interacting with other receptors. nih.gov
The use of L-741,741 in preclinical studies has provided significant insights into the role of the D4 receptor in various physiological and pathological processes. For instance, research using this antagonist has helped to elucidate the involvement of D4 receptors in fear extinction memory and other cognitive functions. nih.govfrontiersin.org
Table 1: Binding Affinity of this compound for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| D2 | >1700 portico.orgtocris.com |
| D3 | 480 portico.orgtocris.com |
| D4 | 2.5 portico.orgtocris.com |
Ki (inhibitor constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN2O.HCl tocris.com |
| Molecular Weight | 417.38 g/mol tocris.com |
| Purity | ≥99% (HPLC) tocris.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H26Cl2N2O |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-5-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O.ClH/c1-17-22(19-7-9-21(24)10-8-19)25-27-23(17)20-12-15-26(16-13-20)14-11-18-5-3-2-4-6-18;/h2-10,20H,11-16H2,1H3;1H |
InChI Key |
VYIFIEBTXXUVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2=CC=C(C=C2)Cl)C3CCN(CC3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
In Vitro Pharmacological Characterization of L 741,741 Hydrochloride
Dopamine (B1211576) Receptor Binding Affinity and Selectivity
L-741,741 hydrochloride has been identified as a potent and highly selective antagonist for the dopamine D4 receptor. portico.org Its pharmacological profile is distinguished by a strong affinity for the D4 subtype compared to other related dopamine receptors. portico.org
Quantitative Binding Kinetics at Human Cloned D4 Receptors
Studies utilizing cloned human dopamine receptors have quantified the binding affinity of L-741,741. The compound demonstrates a high affinity for the D4 receptor, with a reported inhibitor constant (Ki) of 2.5 nM. portico.org This potent binding underscores its specificity at this particular receptor subtype.
Comparative Affinity and Selectivity Profiles Against D2 and D3 Dopamine Receptor Subtypes
When compared to its activity at the D4 receptor, this compound shows significantly lower affinity for the D2 and D3 dopamine receptor subtypes. portico.org The reported Ki values for cloned human D2 and D3 receptors are over 1700 nM and 480 nM, respectively. portico.org This marked difference in binding affinity highlights the compound's high selectivity for the D4 receptor.
Table 1: Comparative Binding Affinities (Ki) of L-741,741 at Human Dopamine Receptors
| Receptor Subtype | Ki Value (nM) |
|---|---|
| Dopamine D4 | 2.5 portico.org |
| Dopamine D3 | 480 portico.org |
| Dopamine D2 | >1700 portico.org |
Mechanistic Insights into Dopamine D4 Receptor Antagonism
This compound functions as a dopamine D4 receptor antagonist, interfering with the normal signaling pathway of dopamine at this site. portico.orgjneurosci.org
Competitive Antagonist Properties
Research has characterized L-741,741 as a competitive and specific antagonist of the dopamine D4 receptor. jneurosci.orgnih.govjneurosci.org As a full antagonist, it demonstrates no intrinsic activity on its own. portico.org Instead, it effectively blocks the receptor, preventing its activation by dopamine. portico.org This competitive action has been demonstrated in studies where L-741,741 co-administration blocked the effects of a D4 receptor agonist. nih.govjneurosci.org
Receptor-Ligand Interaction Dynamics in Heterologous Expression Systems
In heterologous expression systems, such as cells stably expressing human dopamine D4 receptors, L-741,741 demonstrates its antagonistic mechanism clearly. portico.org The dopamine D4 receptor is a G-protein-coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. wikidoc.org L-741,741 potently counteracts this effect by blocking the dopamine-induced inhibition of forskolin-stimulated cAMP levels in these cellular models. portico.org This action confirms its role as an antagonist that directly interferes with the signal transduction cascade initiated by dopamine at the D4 receptor.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Dopamine |
Molecular and Cellular Neurobiological Effects of L 741,741 Hydrochloride
Modulation of Intracellular Signaling Pathways
L-741,741 hydrochloride exerts its effects by blocking the activation of dopamine (B1211576) D4 receptors, which are G-protein coupled receptors (GPCRs). medchemexpress.comnih.gov This blockade initiates a cascade of downstream effects on intracellular signaling pathways that are crucial for neuronal function.
Impact on G-Protein Coupled Signaling Cascades (e.g., Gi/o-Protein, Protein Kinase A)
Dopamine D4 receptors are primarily coupled to Gi/o-proteins. nih.gov Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). nih.govnih.gov By acting as an antagonist, this compound prevents this inhibitory effect. Consequently, its application can lead to a relative increase in PKA activity by blocking the D4 receptor-mediated suppression of the cAMP pathway. The PKA pathway is known to regulate the proliferation of certain cell types, such as GH-secreting cells. nih.gov
Influence on Mitogen-Activated Protein Kinase (MAPK)/Extracellular Regulated Kinase (ERK) Pathways
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. wikipedia.org The ERK pathway can be activated by various upstream signals, including those from GPCRs. nih.gov Research indicates that dopamine receptor signaling can modulate the MAPK/ERK pathway. nih.govnih.gov Blockade of D4 receptors by L-741,741 can interfere with the normal downstream signaling that may influence ERK activity. For instance, in some cellular contexts, D4 receptor activation is linked to the potentiation of neuronal excitability through signaling cascades that involve MAPK/ERK. jneurosci.org By blocking these receptors, this compound can prevent such modulations.
Interactions with Neurotransmitter Systems and Synaptic Function
This compound's primary action as a D4 receptor antagonist has significant implications for synaptic function, particularly within the glutamatergic and GABAergic systems.
Dopamine D4 Receptor-Mediated Regulation of Glutamatergic Synaptic Plasticity (e.g., Long-Term Potentiation, AMPA Receptor Internalization)
This compound has been shown to play a role in the modulation of glutamatergic synaptic plasticity, a fundamental process for learning and memory. pnas.orgfrontiersin.org Specifically, it has been implicated in the regulation of long-term potentiation (LTP), a persistent strengthening of synapses. pnas.orgpnas.org
Studies have demonstrated that the activation of D4 receptors can reverse or suppress early-phase LTP at hippocampal synapses. pnas.orgpnas.org This effect is blocked by the application of L-741,741, indicating that the compound prevents the D4 receptor-mediated depotentiation of LTP. pnas.orgnih.gov The mechanism underlying this depotentiation involves the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Activation of D4 receptors promotes the removal of AMPA receptors from the synaptic surface, thereby weakening the synapse. nih.govnih.gov By antagonizing D4 receptors, this compound prevents this internalization process, thus preserving the potentiated state of the synapse. nih.gov
| Experimental Finding | Effect of D4 Receptor Activation | Effect of this compound | Reference |
| Long-Term Potentiation (LTP) | Reverses/suppresses early-phase LTP | Blocks the reversal of LTP | pnas.orgnih.gov |
| AMPA Receptor Trafficking | Promotes internalization | Prevents internalization | nih.gov |
Effects on GABAergic Synaptic Transmission (e.g., Inhibitory Postsynaptic Potentials)
The influence of this compound extends to the GABAergic system, the primary inhibitory neurotransmitter system in the brain. sysy.com Dopamine D4 receptors are expressed on GABAergic interneurons and can modulate their activity. pnas.org While direct studies on L-741,741 and inhibitory postsynaptic potentials (IPSPs) are less common, the antagonism of D4 receptors on these interneurons can alter GABA release and, consequently, the strength of inhibitory synaptic transmission. pnas.orgnih.gov For instance, Neuregulin-1, a factor linked to schizophrenia, has been shown to increase excitatory synaptic transmission in GABAergic interneurons, an effect that can be modulated by dopamine signaling. pnas.org
Investigation of Potential Modulatory Actions on Other Neurotransmitter Systems
While the primary focus of this compound research has been on the dopaminergic and glutamatergic systems, there is potential for modulatory actions on other neurotransmitter systems. nih.gov Dopaminergic pathways are known to interact with various other systems, including the cholinergic and serotonergic systems. pnas.org For example, long-term signaling involving Neuregulin-1, which is modulated by D4 receptors, has been shown to regulate the expression of genes for acetylcholine (B1216132) and GABA receptors. pnas.orgpnas.org Therefore, by blocking D4 receptors, this compound could indirectly influence these systems, although further research is needed to fully elucidate these interactions.
In Vivo Preclinical Studies on L 741,741 Hydrochloride and Neural Circuitry
Electrophysiological Assessment of L-741,741 Hydrochloride Actions
The neural circuitry connecting the basolateral amygdala (BLA) and the medial prefrontal cortex (mPFC) is crucial for processing and encoding emotionally significant learned associations. uni-heidelberg.de Studies in preclinical models have demonstrated that a specific subpopulation of mPFC neurons, which receive direct input from the BLA, are fundamental in encoding emotional learning. uni-heidelberg.defrontiersin.org These neurons exhibit strong associative responses, such as increased spontaneous and bursting firing rates, specifically to conditioned stimuli (CS+) previously paired with an aversive event, but not to neutral stimuli (CS-). uni-heidelberg.defrontiersin.org
The administration of this compound has been shown to modulate this activity significantly. Systemic administration of a higher dose of L-741,741 prevents this associative learning in BLA-responsive mPFC neurons. frontiersin.org While control animals show a distinct increase in neuronal responding and bursting activity to the CS+, animals pretreated with an effective dose of L-741,741 show no such associative response. frontiersin.org This blockade of emotional associative learning at the single-neuron level in the mPFC is dependent on dopamine (B1211576) D4 receptor stimulation within this region. uni-heidelberg.defrontiersin.org Notably, the antagonist does not appear to affect neuronal responses to the unconditioned stimulus itself, indicating a specific role in the associative learning process rather than general sensory processing. frontiersin.org
| Treatment Group | Neuronal Response to CS+ (Post-Conditioning) | Bursting Activity in Response to CS+ | Associative Learning Outcome |
|---|---|---|---|
| Saline Control | Significantly Increased | Significantly Increased | Intact |
| L-741,741 (Lower Dose) | Significantly Increased | Significantly Increased | Intact |
| L-741,741 (Higher Dose) | No Significant Change | No Significant Change | Blocked frontiersin.org |
Synaptic plasticity, particularly long-term potentiation (LTP), in the hippocampus is a primary cellular mechanism underlying learning and memory. nih.govresearchgate.net The CA1 region is a key site for these processes. Research indicates that dopamine D4 receptors play a regulatory role in hippocampal synaptic plasticity. Specifically, studies investigating the effects of Neuregulin-1 (NRG-1), a factor linked to neuropsychiatric disorders, have implicated D4 receptors in the modulation of LTP.
NRG-1 has been shown to reverse previously established LTP at Schaffer collateral-CA1 synapses, a process known as depotentiation. The application of this compound, along with other structurally distinct D4 receptor antagonists like clozapine, blocks this NRG-1-induced depotentiation of LTP. This suggests that NRG-1 mediates its effects on synaptic plasticity via the activation of D4 receptors. In slices treated with L-741,741, NRG-1 fails to reverse LTP, indicating that D4 receptor signaling is a critical downstream step in this pathway. These findings highlight a suppressive role for D4 receptor activation on LTP in the CA1 region of the hippocampus.
| Condition | Treatment | Effect on Established LTP |
|---|---|---|
| Control | NRG-1β | LTP Reversed (Depotentiation) |
| D4 Antagonism | L-741,741 + NRG-1β | Depotentiation Blocked |
| D4 Antagonism | Clozapine + NRG-1β | Depotentiation Blocked |
| D4 Knockout Model | NRG-1β | LTP Not Depotentiated |
The dorsolateral septal nucleus (DLSN) is part of the septal complex, which is involved in regulating hippocampal function, motivated behaviors, and emotional states. The septum maintains reciprocal connections with the hippocampus and plays a role in generating theta rhythm, a neural oscillation critical for learning and memory. uni-heidelberg.de While extensive research has characterized the electrophysiological properties of neurons within the DLSN, literature from the conducted searches specifically detailing the direct electrophysiological assessment of this compound on neuronal activity within the dorsolateral septal nucleus is not available. However, reviews discussing the broader role of D4 receptors in cognitive function and fear conditioning mention L-741,741's effects in the mPFC while citing separate work on the DLSN, though without directly linking the compound to actions in the septal nucleus. frontiersin.org
Hippocampal Synaptic Plasticity (e.g., CA1 Region)
Regional Brain Distribution and Receptor Occupancy in Preclinical Models
The effectiveness of a centrally acting drug is dependent on its ability to cross the blood-brain barrier, distribute to target regions, and bind to its specific receptor. Receptor occupancy (RO) assays are used in preclinical and clinical studies to measure the degree to which a drug binds to its target and to understand the relationship between drug exposure and its pharmacodynamic effects.
For this compound, its utility as a research tool stems from its high potency and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes. In vitro binding assays using cloned human dopamine receptors have quantified this selectivity. The affinity of a compound for a receptor is typically expressed as the Ki value, which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity. Studies have consistently shown that L-741,741 has a nanomolar affinity for the D4 receptor while displaying significantly lower affinity (requiring much higher concentrations for binding) for D2 and D3 receptors. This high selectivity ensures that its pharmacological effects at appropriate concentrations can be attributed primarily to the blockade of D4 receptors. In vivo receptor occupancy studies in preclinical models correlate the administered dose with the percentage of receptors bound in the brain, which helps in designing experiments where target engagement is critical.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Source |
|---|---|---|---|---|
| This compound | >1700 | 770 | 3.5 | |
| This compound | >1700 | 480 | 2.5 |
Behavioral Pharmacology of L 741,741 Hydrochloride
Cognitive and Associative Learning Modulation
L-741,741 hydrochloride has been instrumental in exploring the dopaminergic regulation of learning processes, particularly those involving emotional significance, such as fear.
Studies investigating the neural underpinnings of emotional learning have demonstrated that the medial prefrontal cortex (mPFC) is a critical site for this process. jneurosci.org Specifically, neurons in the mPFC that receive input from the basolateral amygdala (BLA) are shown to encode emotional learning. jneurosci.orgjneurosci.org In experiments using an olfactory fear conditioning paradigm, where an odor (conditioned stimulus, CS+) is paired with a footshock, these specific mPFC neurons exhibit associative learning by increasing their firing rate and bursting activity in response to the CS+ odor after conditioning. jneurosci.org
The administration of this compound has been shown to prevent this form of emotional associative learning. jneurosci.org When administered systemically or directly into the mPFC, L-741,741 dose-dependently blocks the acquisition of fear conditioning to the paired odor. jneurosci.org A higher dose of the antagonist can completely block the associative neuronal responding in BLA-responsive mPFC neurons, preventing them from distinguishing between the threat-paired odor (CS+) and a neutral odor (CS-). jneurosci.org This blockade of learning occurs at the neuronal level and is also reflected in the behavior of awake animals, where intra-mPFC infusions of L-741,741 prevent the acquisition of conditioned fear responses. jneurosci.org These findings highlight that dopamine (B1211576) D4 receptor stimulation in the mPFC is a necessary component for the encoding of emotional learning. jneurosci.org
Table 1: Effect of L-741,741 on Olfactory Associative Learning in BLA-Responsive mPFC Neurons
Fear extinction is a separate learning process where a conditioned fear response diminishes when the conditioned stimulus is repeatedly presented without the aversive outcome. The mPFC is also critically involved in the memory for fear extinction. nih.gov Research using this compound has shown that dopamine D4 receptors within the mPFC play a specific role in this process. nih.gov
When L-741,741 was infused into the mPFC of rats immediately before they underwent fear extinction training, it did not affect their ability to learn to suppress their fear during the session (extinction learning). nih.gov However, when tested the following day, the animals that had received the D4 antagonist showed a significantly weaker memory of the extinction training. nih.gov This finding suggests that dopamine D4 receptors in the mPFC are not essential for the initial acquisition of fear extinction but are critically involved in the subsequent consolidation of the fear extinction memory. nih.gov
Effects on Olfactory Associative Learning and Fear Conditioning
Regulation of Sleep-Wake Architecture
The dopamine system's influence extends to the fundamental regulation of sleep and wakefulness. Studies using L-741,741 have provided insights into the specific contribution of the D4 receptor to sleep architecture.
Polysomnographic studies in rats have evaluated the effects of L-741,741 on different sleep stages. researchgate.net Administration of the compound was found to alter both Slow Wave Sleep (SWS) and REM sleep parameters. A low dose of L-741,741 was reported to increase Light SWS. researchgate.net In contrast, a high dose reduced the number of episodes of Deep SWS and decreased Light SWS by reducing both the number and duration of episodes. researchgate.net The same high dose also increased the latency to the onset of REM sleep. researchgate.net These results point to a role for dopamine D4 receptors in modulating the structure and timing of sleep stages. researchgate.net
The same research that identified effects on sleep also found that L-741,741 influences states of wakefulness. researchgate.net An intermediate dose of the antagonist enhanced Quiet Waking (QW) by increasing the number of episodes. researchgate.net Conversely, this dose was associated with a reduction in Active Waking (AW), achieved by decreasing the mean duration of AW episodes. researchgate.net At a high dose, the total time spent asleep was reduced, while the time spent in Active Waking was increased. researchgate.net
Table 2: Dose-Dependent Effects of L-741,741 on Sleep-Wake Parameters in Rats
Alterations in Rapid Eye Movement (REM) Sleep and Slow Wave Sleep (SWS)
Investigation of Affective and Motor Behaviors
To ensure that the effects of L-741,741 on learning are not due to a general suppression of sensory or motor function, studies have controlled for its impact on basic behavioral responses to aversive stimuli. In olfactory fear conditioning experiments with awake animals, the administration of L-741,741 into the mPFC did not produce significant differences in several key measures of footshock sensitivity. jneurosci.org Specifically, there were no significant changes in the number of footshock-evoked ultrasonic vocalizations, the amount of defecation, or the number of jumps in response to the footshock compared to control animals. jneurosci.org This suggests that the blockade of fear conditioning by L-741,741 is due to its interference with the neural mechanisms of associative learning rather than an inability to perceive the shock or express a fear response. jneurosci.org
Table 3: Mentioned Chemical Compounds
Exploratory Behaviors and Locomotor Activity
The influence of this compound on exploratory and locomotor activity has been investigated in rodents, often as a control measure within broader behavioral paradigms. In studies examining anxiety and fear conditioning, L-741,741's effects on general movement are assessed to ensure that observed outcomes are not merely a consequence of sedation or hyperactivity.
Research on the role of dopamine D4 receptors in the medial prefrontal cortex during olfactory fear conditioning in rats provides specific insights. jneurosci.orgjneurosci.org In these experiments, exploratory behavior was measured in response to conditioned (CS+) and neutral (CS-) odor cues. Normally, rats exhibit suppressed exploration (i.e., freezing) in response to a fear-associated cue (CS+). jneurosci.org However, this suppression of exploratory behavior was blocked in rats that received a higher dose of L-741,741. jneurosci.org Similarly, co-administration of L-741,741 with a D4 agonist prevented any significant difference in exploratory behavior between the CS+ and CS- presentations, indicating that the D4 antagonist can interfere with the expression of learned fear responses on exploratory actions. jneurosci.org
In the context of the elevated plus-maze test in mice, L-741,741 did not significantly alter locomotor activity at the doses tested. portico.orgnih.gov Parameters used to gauge locomotor and exploratory activity, such as the total number of arm entries and the number of rearings, showed no significant differences between the vehicle-treated control group and the groups treated with L-741,741. portico.orgnih.gov This suggests that, under these specific test conditions, the compound does not inherently suppress or stimulate general motor activity. portico.org
Table 1: Effect of L-741,741 on Locomotor and Exploratory Measures in the Elevated Plus-Maze
| Parameter | Control Group (Vehicle) | L-741,741 (0.75 mg/kg) | L-741,741 (1.5 mg/kg) | L-741,741 (3 mg/kg) | p-value | Source |
| Total Arm Entries | 24.0 (18-36) | 26.5 (18-34) | 24.5 (16-35) | 22.0 (15-32) | >0.05 | portico.org |
| Number of Rearings | 12.5 (8-20) | 12.0 (7-19) | 11.5 (8-18) | 10.0 (7-17) | >0.05 | portico.org |
| Data are presented as median values with ranges in parentheses. No significant differences were found between control and experimental groups. |
Assessment in Animal Models of Anxiety (e.g., Elevated Plus-Maze)
The elevated plus-maze (EPM) is a standard preclinical test used to assess anxiety-like behavior in rodents. scielo.brnih.gov The test relies on the animal's natural aversion to open, elevated spaces. A reduction in anxiety (anxiolytic effect) is typically inferred from an increase in the time spent and entries made into the open arms of the maze, while an increase in anxiety (anxiogenic effect) is associated with the opposite. nih.gov
The effects of L-741,741 have been specifically evaluated using the elevated plus-maze in mice to determine the role of dopamine D4 receptors in the modulation of anxiety. portico.orgnih.gov In a study utilizing intraperitoneal administration of the compound, L-741,741 failed to produce any significant changes in the behavioral parameters typically associated with anxiety. nih.gov There were no significant differences between the control group and the groups treated with L-741,741 in terms of the percentage of time spent in the open arms or the percentage of entries into the open arms. portico.org
Table 2: Effect of L-741,741 on Anxiety-Related Measures in the Elevated Plus-Maze
| Parameter | Control Group (Vehicle) | L-741,741 (0.75 mg/kg) | L-741,741 (1.5 mg/kg) | L-741,741 (3 mg/kg) | p-value | Source |
| % Open Arm Entries | 31.7 (21-45) | 33.3 (22-44) | 32.6 (20-43) | 30.2 (19-42) | >0.05 | portico.org |
| % Time in Open Arms | 22.8 (14-35) | 24.1 (15-34) | 23.5 (14-33) | 21.9 (13-32) | >0.05 | portico.org |
| Data are presented as median values with ranges in parentheses. No significant differences were found between control and experimental groups. |
Structure Activity Relationship Studies for Selective Dopamine D4 Receptor Antagonists
Molecular Design Principles for D4 Receptor Ligands
The design of selective dopamine (B1211576) D4 receptor antagonists is a nuanced process guided by several key principles aimed at optimizing affinity for the D4 receptor while minimizing interaction with other dopamine receptor subtypes, particularly the D2 and D3 receptors. A central strategy involves exploiting the structural differences between these closely related receptors.
A crucial element in the design of D4R antagonists is the presence of a protonated amine group. This feature allows the ligand to form a strong salt bridge with a conserved aspartic acid residue (D3.32) in the binding pocket of the receptor, an interaction that is fundamental for anchoring the antagonist. mdpi.com
Pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, have been instrumental in the design of D4 antagonists. nih.gov These models reveal that while the general bioactive conformation of antagonists at D4 and D2 receptors is quite similar, there are subtle but critical differences that can be exploited for selectivity. nih.gov One such difference is the presence of a unique receptor essential volume in the D4 receptor that is absent in the D2 receptor. nih.gov Designing ligands that can occupy this specific space can significantly enhance D4 selectivity.
Furthermore, the electronic properties of the aromatic ring systems within the antagonist structure play a major role in determining selectivity between D2 and D4 receptors. nih.gov The nature of the interactions between these aromatic portions of the ligand and the receptor differs substantially between the subtypes, offering another avenue for designing D4-selective compounds. nih.gov Recent structural studies have also highlighted a secondary binding pocket that extends from the primary (orthosteric) ligand-binding site into a crevice specific to the D4 receptor, located between transmembrane helices 2 and 3. elifesciences.org Ligands designed to interact with this extended pocket can achieve high subtype selectivity. elifesciences.org
Identification of Structural Elements Critical for Affinity and Selectivity of L-741,741 Hydrochloride
L-741,741 is a potent and selective D4 receptor antagonist. Its high affinity and selectivity are attributed to specific structural features that optimize its interaction with the D4 receptor binding site while disfavoring binding to D2 and D3 receptors.
The core structure of L-741,741, a 3-({[4-(4-chlorophenyl)piperazin-1-yl]methyl})-1H-pyrrolo[2,3-b]pyridine derivative, contains several key elements that contribute to its pharmacological profile. The pyrrolo[2,3-b]pyridine core serves as a rigid scaffold, positioning the other functional groups in an optimal orientation for receptor binding. The 4-chlorophenylpiperazine moiety is a common feature in many dopamine receptor ligands and is crucial for high affinity. The chlorine atom on the phenyl ring likely engages in specific interactions within a hydrophobic pocket of the receptor.
The methyl group on the isoxazole (B147169) ring of a related compound, L-741,741, is a critical determinant of its D4 selectivity. jneurosci.org This is further supported by the observation that even subtle modifications to the aromatic portions of D4 antagonists can significantly impact their selectivity profile. elifesciences.org
The following table summarizes the key structural components of L-741,741 and their contribution to its D4 receptor affinity and selectivity.
| Structural Component | Role in Affinity and Selectivity |
| Pyrrolo[2,3-b]pyridine Core | Provides a rigid scaffold for optimal orientation of functional groups. |
| 4-Chlorophenylpiperazine Moiety | Essential for high-affinity binding to the D4 receptor. The chloro-substituent likely interacts with a hydrophobic pocket. |
| Methyl Group (on related structures) | A key determinant for D4 receptor selectivity over D2 and D3 receptors. jneurosci.org |
| Basic Amine (in piperazine (B1678402) ring) | Forms a crucial salt bridge with the conserved aspartate residue (D3.32) in the receptor binding pocket. mdpi.com |
Chemical Modifications and Their Pharmacological Implications for D4 Receptor Interactions
Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, have been crucial in refining D4 receptor antagonists. These studies have provided valuable insights into the pharmacological implications of various chemical modifications.
For instance, replacing the tetrahydroquinolinone nucleus of a lead compound with an N-indole or N-tetrahydroquinoline moiety can be well-tolerated, maintaining high D4R affinity. nih.gov The length of the linker connecting the lipophilic portion and the basic amine is also critical, with a propyl linker often being optimal. nih.gov
Modifications to the terminal aromatic ring have a significant impact on selectivity. Studies have shown that para-substituted compounds tend to be more D4R selective due to a decrease in affinity for D2R and D3R when the substituent is moved from the ortho- or meta-position. nih.govnih.gov
The table below illustrates the effects of specific chemical modifications on the pharmacological properties of D4 receptor antagonists, based on various research findings.
| Chemical Modification | Pharmacological Implication | Reference |
| Replacement of a 4-butylpiperidine (B1281884) with a 4-phenylpiperazine group | Maintained high D4R affinity and improved selectivity over D2 and D3 receptors. | nih.gov |
| Introduction of a double bond in the tricyclic system of a pyrrolo[2,1-b] nih.govelifesciences.orgbenzothiazepine derivative | Led to a potent D2/5-HT2A receptor ligand with a typical binding profile. | researchgate.net |
| Substitution on the pyrrole (B145914) ring of 9,10-dihydro analogues | Detrimental to affinity for both dopamine and 5-HT2A receptors. | researchgate.net |
| Introduction of a basic side chain at the C-7 position of anilinoquinazolines | Markedly improved aqueous solubility compared to neutral side chains. | nih.gov |
| Extension of a methylene (B1212753) linker to an ethylene (B1197577) chain | Reduced antifungal activity in a series of benzylthioquinolinium iodides, suggesting optimal linker length is crucial. | nih.gov |
| Replacement of a phenyl ring with a cyclohexyl ring | Resulted in potent activity against C. neoformans but loss of activity against other fungi. | nih.gov |
These examples underscore the sensitivity of D4 receptor binding to even minor structural alterations and highlight the importance of systematic SAR studies in the development of highly potent and selective D4 receptor antagonists.
L 741,741 Hydrochloride As a Pharmacological Research Tool
Contribution to Understanding Dopamine (B1211576) D4 Receptor Physiology in Neural Systems
The utility of L-741,741 hydrochloride as a research tool is fundamentally based on its high selectivity for the dopamine D4 receptor. This selectivity enables the precise investigation of the D4 receptor's functions in various neural systems.
Research has established the binding affinity of L-741,741 at cloned human dopamine receptors, demonstrating its high potency and selectivity for the D4 subtype. tocris.com
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | >1700 |
| Dopamine D3 | 480 |
| Dopamine D4 | 2.5 |
| Table 1: Binding affinities of L-741,741 for human dopamine receptor subtypes. Data sourced from Tocris Bioscience. tocris.com |
This selectivity profile makes this compound a superior tool for isolating the effects of D4 receptor blockade from the effects of other dopamine receptors, which has been crucial in elucidating its physiological roles.
One area where L-741,741 has provided significant insight is in the regulation of sleep and wakefulness. In a study on rats, the administration of L-741,741 was shown to alter sleep-wake patterns in a dose-dependent manner. nih.gov These findings suggest a functional role for dopamine D4 receptors in the physiological regulation of both sleep and wakefulness. nih.gov
Furthermore, electrophysiological studies have utilized L-741,741 to probe the role of D4 receptors in synaptic plasticity, a fundamental process for learning and memory. In the hippocampus, a brain region critical for memory formation, L-741,741 has been used to demonstrate that D4 receptor activation can modulate long-term potentiation (LTP), a cellular correlate of learning. nih.govpnas.org Specifically, research has shown that L-741,741 can block the depotentiation of LTP induced by neuregulin-1 (NRG-1), a protein linked to schizophrenia. nih.govpnas.org This indicates that D4 receptors are involved in the modulation of synaptic strength in the hippocampus. nih.govpnas.org
Applications in Neuropsychiatric Disease Modeling Research
The specific antagonism of D4 receptors by this compound has made it a valuable tool in animal models of neuropsychiatric disorders where dopamine dysregulation is implicated.
In the field of anxiety and fear-related disorders, L-741,741 has been used to investigate the role of D4 receptors in fear conditioning and extinction. Studies in rodents have shown that blocking D4 receptors in the medial prefrontal cortex (mPFC) with L-741,741 can impair the consolidation of fear extinction memory. nih.gov This suggests that D4 receptors in the mPFC are crucial for the learning processes that underlie the reduction of fear responses. nih.gov Further research using L-741,741 has demonstrated that D4 receptor stimulation in the mPFC is necessary for the encoding of emotional associative learning, a process that is often dysregulated in anxiety disorders. jneurosci.orgjneurosci.org
The compound has also been applied in animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). Given the association between dopamine D4 receptor gene polymorphisms and ADHD, researchers have used selective antagonists like L-741,741 to probe the receptor's role in the disorder's characteristic motor hyperactivity. nih.gov While some studies with other D4 antagonists have shown a reduction in hyperactivity in animal models of ADHD, the specific effects can vary depending on the compound and the model used. nih.gov
In the context of schizophrenia research, L-741,741 has been instrumental in exploring the interplay between the schizophrenia-associated protein neuregulin-1 (NRG-1) and dopamine signaling. As mentioned earlier, L-741,741 was shown to block the NRG-1-induced reversal of LTP in the hippocampus. nih.govpnas.org This finding provides a potential mechanism by which alterations in NRG-1 signaling could lead to the cognitive deficits observed in schizophrenia, and highlights the D4 receptor as a potential therapeutic target. nih.govpnas.org
| Research Area | Animal Model | Key Finding with L-741,741 | Reference |
| Fear & Anxiety | Rodent Fear Extinction Model | Infusion into the mPFC impaired consolidation of fear extinction memory. | nih.gov |
| Emotional Learning | Rodent Olfactory Fear Conditioning | Blockade of mPFC D4 receptors prevented emotional associative learning. | jneurosci.orgjneurosci.org |
| Schizophrenia | Hippocampal Slice (LTP model) | Blocked the neuregulin-1-induced depotentiation of LTP. | nih.govpnas.org |
| Table 2: Summary of this compound applications in neuropsychiatric disease modeling. |
Future Directions and Advanced Methodologies for Compound Utilization in Basic Neuroscience
The foundational research conducted with this compound has paved the way for new avenues of investigation and the application of more advanced research methodologies. The growing understanding of the D4 receptor's role in cognition and neuropsychiatric disorders continues to drive interest in developing novel ligands with improved properties. chemrxiv.orgmdpi.com
Future research will likely focus on developing D4 receptor ligands with even greater selectivity or with biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others. This could lead to more targeted therapeutic effects with fewer side effects. The insights gained from using classical antagonists like L-741,741 are crucial for the rational design of these next-generation compounds. acs.org
Advanced computational techniques are also poised to play a significant role in the future study of compounds like L-741,741 and their interactions with the D4 receptor. nih.govmdpi.com Molecular dynamics (MD) simulations, for example, can provide detailed insights into the binding process of a ligand to a G-protein-coupled receptor (GPCR) like the D4 receptor. nih.govmdpi.com These in silico approaches can help to rationalize structure-activity relationships and guide the design of new, more effective research tools and potential therapeutics. acs.orgnih.gov
Furthermore, the application of advanced in vivo imaging and recording techniques, in combination with selective pharmacological tools like L-741,741, will allow for a more precise mapping of the neural circuits modulated by D4 receptors. Techniques such as fiber photometry and two-photon microscopy can be used to monitor the activity of specific neuronal populations in real-time in awake, behaving animals during tasks relevant to cognition and neuropsychiatric disorders, while D4 receptors are being selectively blocked.
Finally, the role of D4 receptors in other pathologies is an emerging area of research. For instance, recent studies have suggested that D4 receptor antagonists may have therapeutic potential in the treatment of glioblastoma, a form of brain cancer. mdpi.comacs.org The use of L-741,741 and other selective antagonists in preclinical cancer models will be essential to validate these findings and to elucidate the underlying mechanisms. mdpi.comacs.org
Q & A
Q. What is the primary receptor target of L-741,741 hydrochloride, and how does its modulation influence neuronal pathways?
this compound is a selective antagonist or agonist (depending on context) targeting specific serotonin receptors (e.g., 5-HT1B/1D). Its interaction with these receptors modulates neuronal pathways by inhibiting or enhancing synaptic transmission. For example, in spinalized animal models, receptor activation may increase spinal reflex activity by reducing descending inhibition, while in intact preparations, it may suppress reflexes via central mechanisms . Researchers should validate receptor specificity using selective antagonists (e.g., GR 127,935) in dose-response studies to confirm target engagement.
Q. How should researchers design dose-response experiments to evaluate this compound's effects on spinal reflexes?
- Step 1 : Establish baseline reflex measurements (e.g., flexion withdrawal reflex) in anesthetized animal models (e.g., rabbits).
- Step 2 : Administer escalating doses of this compound intravenously, ensuring adequate washout periods between doses.
- Step 3 : Quantify reflex amplitude changes (e.g., median reduction to 5% of pre-drug levels for inhibitory effects).
- Step 4 : Use a receptor-specific antagonist (e.g., GR 127,935) to reverse effects and confirm mechanistic specificity .
- Note : Include spinalized and non-spinalized cohorts to differentiate central vs. peripheral actions.
Q. What animal models are appropriate for studying this compound's effects on nociceptive reflexes?
- Non-spinalized rabbits : To assess integrated central and peripheral effects on reflexes (e.g., jaw depressor reflex).
- Spinalized rabbits : To isolate spinal cord mechanisms by eliminating supraspinal modulation.
- Key metric : Compare reflex inhibition in intact animals (median 22% of baseline) vs. reflex potentiation in spinalized preparations (median 189% of baseline) .
Advanced Research Questions
Q. How can contradictory data on this compound's effects (e.g., reflex depression vs. potentiation) be reconciled across experimental models?
Contradictions often arise from differences in experimental preparation:
- Spinalization : In spinalized animals, the absence of descending inhibition unmasks L-741,741's direct spinal excitatory effects.
- Intact systems : In non-spinalized models, the compound enhances descending inhibition, suppressing reflexes.
- Methodological resolution : Conduct parallel experiments in spinalized and intact cohorts, paired with electrophysiological recordings to map neuronal pathways .
Q. What methodological considerations are critical when validating this compound's receptor specificity using antagonists?
- Antagonist selection : Use highly selective antagonists (e.g., GR 127,935 for 5-HT1B/1D receptors) at doses proven to block target receptors without off-target effects.
- Timing : Administer antagonists after observing L-741,741's effects to demonstrate reversibility.
- Controls : Include vehicle-treated groups to rule out nonspecific physiological drift.
- Multi-system monitoring : Track cardiovascular parameters (e.g., blood pressure, heart rate), as L-741,741 may induce peripheral effects that confound CNS interpretations .
Q. How do cardiovascular parameters (e.g., blood pressure changes) influence the interpretation of this compound's central nervous system effects?
- Mechanistic overlap : L-741,741 may concurrently alter blood pressure (e.g., hypertension) and heart rate, which can indirectly modulate spinal reflexes via autonomic pathways.
- Experimental mitigation :
- Use telemetry or continuous arterial monitoring to correlate cardiovascular changes with reflex data.
- Administer autonomic blockers (e.g., atenolol for heart rate) to isolate CNS-specific effects.
- Statistically control for hemodynamic variables in data analysis .
Methodological Guidelines for Data Interpretation
- Dose-response curves : Use nonlinear regression models to calculate EC₅₀/IC₅₀ values and assess efficacy ceilings.
- Statistical rigor : Apply non-parametric tests (e.g., Wilcoxon signed-rank) for reflex amplitude data due to non-normal distributions .
- Ethical compliance : Adhere to institutional guidelines for anesthesia and spinalization procedures to minimize animal distress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
